Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-
CAS No.: 61983-29-7
Cat. No.: VC15905127
Molecular Formula: C12H9BrO3
Molecular Weight: 281.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61983-29-7 |
---|---|
Molecular Formula | C12H9BrO3 |
Molecular Weight | 281.10 g/mol |
IUPAC Name | 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone |
Standard InChI | InChI=1S/C12H9BrO3/c1-6(14)10-5-7-4-8(13)2-3-9(7)11(15)12(10)16/h2-5,15-16H,1H3 |
Standard InChI Key | HQFRHWOUHBAXKU-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O |
Introduction
Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, is a complex organic compound featuring a naphthalene ring system with bromo and hydroxyl substituents. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, typically involves multi-step organic reactions starting from naphthalene derivatives. These reactions often require controlled conditions, such as inert atmospheres and precise temperature control, to ensure the desired product is formed with minimal side reactions.
Potential Biological Activities
Applications in Organic Synthesis
The compound's naphthalene core and functional groups make it a versatile intermediate in organic synthesis. It can undergo various reactions to modify its structure for specific applications, including the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- | C19H23BrO3 | 379.29 g/mol | 62022-42-8 |
2-Bromo-1-(3,4-dihydroxyphenyl)ethanone | C8H7BrO3 | 231.04 g/mol | 40131-99-5 |
1-(1,8-Dihydroxy-2-naphthalenyl)ethanone | C12H10O3 | 174.20 g/mol | - |
This comparison highlights the larger size and higher molecular weight of ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, compared to other similar compounds, which may influence its reactivity and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume